Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate: is a complex organic compound with a multifaceted structure It is characterized by the presence of multiple functional groups, including butyl, benzoate, triazine, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Triazine Core: The triazine core is synthesized through a series of nucleophilic substitution reactions involving cyanuric chloride and appropriate amines.
Introduction of the Sulfanyl Groups: The sulfanyl groups are introduced via thiol-ene reactions, where thiols react with alkenes in the presence of radical initiators.
Attachment of the Butyl and Benzoate Groups: The butyl and benzoate groups are attached through esterification reactions, typically using butanol and benzoic acid derivatives in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, modulating their activity. The sulfanyl and triazine groups play a crucial role in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and covalent modifications.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-isocyanatobenzoate
- tert-Butyl carbamate
- Pinacol boronic esters
Uniqueness
Butyl 4-[(2-{[4,6-bis({2-[4-(butoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1,3,5-triazin-2-YL]sulfanyl}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfanyl and triazine groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C42H48N6O9S3 |
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Molecular Weight |
877.1 g/mol |
IUPAC Name |
butyl 4-[[2-[[4,6-bis[[2-(4-butoxycarbonylanilino)-2-oxoethyl]sulfanyl]-1,3,5-triazin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C42H48N6O9S3/c1-4-7-22-55-37(52)28-10-16-31(17-11-28)43-34(49)25-58-40-46-41(59-26-35(50)44-32-18-12-29(13-19-32)38(53)56-23-8-5-2)48-42(47-40)60-27-36(51)45-33-20-14-30(15-21-33)39(54)57-24-9-6-3/h10-21H,4-9,22-27H2,1-3H3,(H,43,49)(H,44,50)(H,45,51) |
InChI Key |
SCHCPKQJLWWSCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCCCC)SCC(=O)NC4=CC=C(C=C4)C(=O)OCCCC |
Origin of Product |
United States |
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